

YM-60828-d3: A Technical Guide to its Role in Coagulation Cascade Research

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: YM-60828-d3

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **YM-60828-d3**, a deuterated potent and selective inhibitor of Factor Xa, for professionals engaged in coagulation cascade research and anticoagulant drug development. This document outlines its mechanism of action, presents key quantitative data, details relevant experimental protocols, and visualizes associated pathways and workflows.

YM-60828 is a non-peptide, orally bioavailable Factor Xa inhibitor.[1][2] The deuterated form, **YM-60828-d3**, is expected to have a similar pharmacological profile to YM-60828 but may exhibit altered pharmacokinetic properties due to the kinetic isotope effect, potentially leading to increased metabolic stability and a longer half-life.[3][4][5][6] This guide will utilize data available for YM-60828 as a proxy for its deuterated counterpart.

Core Mechanism of Action

YM-60828-d3 acts as a direct inhibitor of Factor Xa (FXa), a critical enzyme at the convergence of the intrinsic and extrinsic pathways of the coagulation cascade. By binding to the active site of FXa, **YM-60828-d3** prevents the conversion of prothrombin (Factor II) to thrombin (Factor IIa). This inhibition of thrombin generation is central to its anticoagulant effect, as thrombin is the key enzyme responsible for the conversion of fibrinogen to fibrin, the protein that forms the meshwork of a blood clot.

Quantitative Data Summary

The following tables summarize the key quantitative data for YM-60828, providing a comparative overview of its potency and anticoagulant effects.

Table 1: In Vitro Inhibitory Activity of YM-60828

Parameter	Target	Value	Notes
Ki	Human Factor Xa	1.3 nM	High affinity for Factor Xa.
Ki	Human Thrombin	> 100 µM	Demonstrates high selectivity for Factor Xa over thrombin.
IC50	Factor Xa in Prothrombinase Complex	7.7 nM	Potent inhibition of Factor Xa within its physiological complex.
IC50	Platelet Aggregation	3 to 23 µM	Inhibits platelet aggregation induced by various agonists at higher concentrations.

Source: Biochemical and pharmacological characterization of YM-60828, a newly synthesized and orally active inhibitor of human factor Xa.[\[7\]](#)

Table 2: In Vitro Anticoagulant Activity of YM-60828

Assay	Effect	Concentration (µM)
Factor Xa Clotting Time	Doubling	0.10
Prothrombin Time (PT)	Doubling	0.21
Activated Partial Thromboplastin Time (aPTT)	Doubling	0.24
Thrombin Time (TT)	No Prolongation	100

Source: Biochemical and pharmacological characterization of YM-60828, a newly synthesized and orally active inhibitor of human factor Xa.[7]

Table 3: In Vivo Antithrombotic Activity of YM-60828 in a Rat Arterio-Venous Shunt Model

Compound	ID50 (mg/kg/h, i.v. infusion)
YM-60828	0.0087
Argatroban	0.027
Heparin	22 IU/kg/h
Dalteparin	11 IU/kg/h

Source: YM-60828, a novel factor Xa inhibitor: separation of its antithrombotic effects from its prolongation of bleeding time.[8]

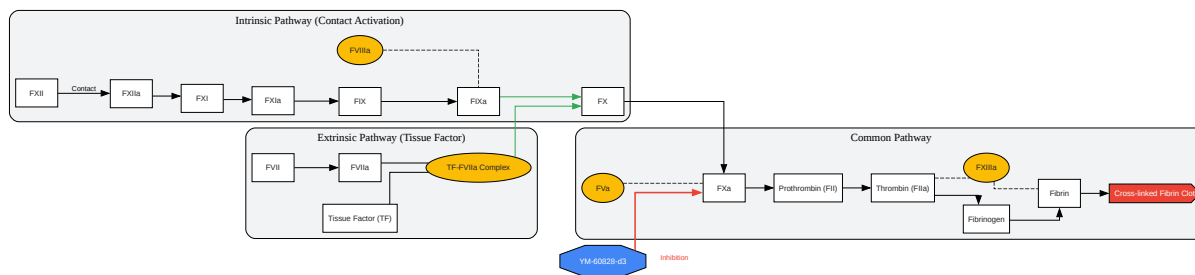
Table 4: Effect of YM-60828 on Bleeding Time in Rats

Compound	ED2 (Dose for 2-fold prolongation of bleeding time)
YM-60828	3.0 mg/kg/h, i.v. infusion
Argatroban	0.25 mg/kg/h, i.v. infusion
Heparin	18 IU/kg/h, i.v. infusion
Dalteparin	26 IU/kg/h, i.v. infusion

Source: YM-60828, a novel factor Xa inhibitor: separation of its antithrombotic effects from its prolongation of bleeding time.[8]

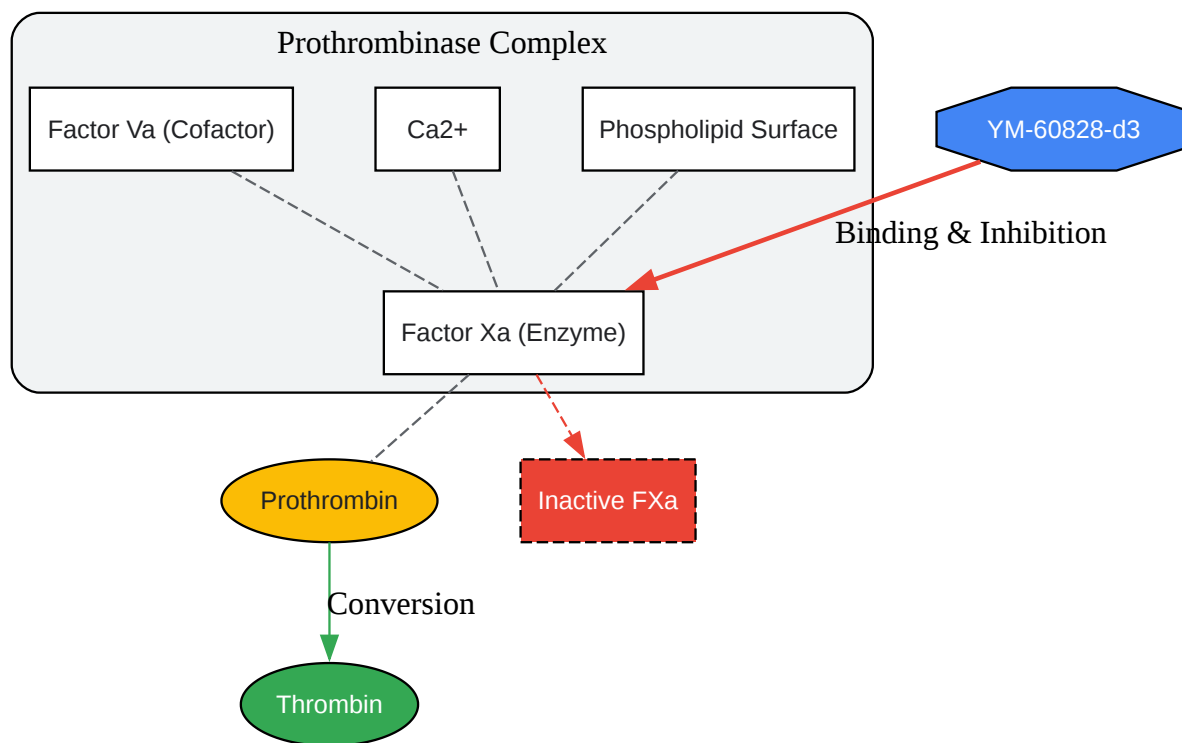
Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the coagulation cascade, the mechanism of **YM-60828-d3** action, and a typical experimental workflow for its evaluation.



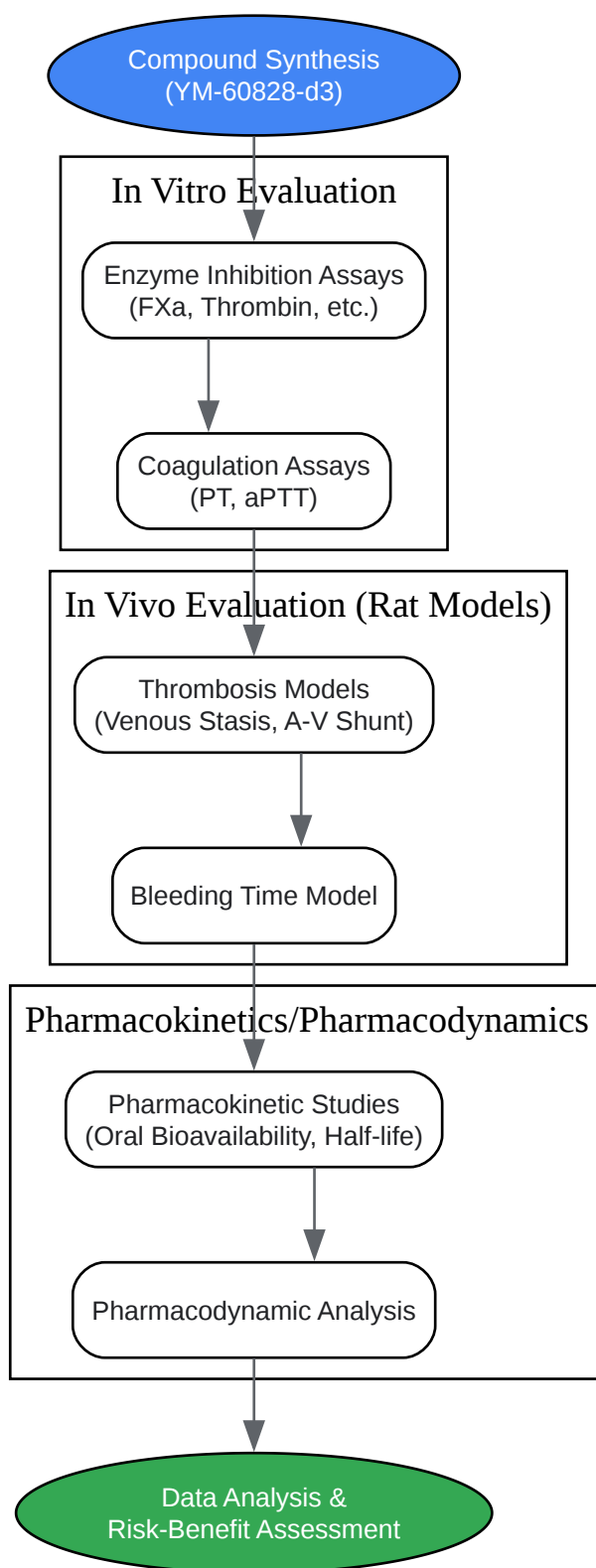
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Figure 1: The Coagulation Cascade and the Site of Action of YM-60828-d3.



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Figure 2: Mechanism of Factor Xa Inhibition by **YM-60828-d3**.



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Figure 3: Experimental Workflow for the Evaluation of **YM-60828-d3**.

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are synthesized from established methods and should be adapted and optimized for specific laboratory conditions.

In Vitro Factor Xa Inhibition Assay

Objective: To determine the inhibitory potency (IC₅₀) of **YM-60828-d3** against human Factor Xa.

Materials:

- Human Factor Xa (purified)
- Chromogenic Factor Xa substrate (e.g., S-2222)
- Tris-buffered saline (TBS), pH 7.4
- **YM-60828-d3** stock solution (in DMSO)
- 96-well microplate
- Microplate reader

Procedure:

- Prepare a series of dilutions of **YM-60828-d3** in TBS from the stock solution.
- In a 96-well microplate, add 20 µL of each **YM-60828-d3** dilution or vehicle control (TBS with DMSO).
- Add 40 µL of human Factor Xa solution (final concentration ~0.5 nM) to each well.
- Incubate the plate at 37°C for 15 minutes.
- Add 40 µL of the chromogenic Factor Xa substrate (final concentration ~0.2 mM) to each well to initiate the reaction.

- Immediately measure the change in absorbance at 405 nm over time using a microplate reader in kinetic mode.
- Calculate the rate of substrate hydrolysis for each concentration of **YM-60828-d3**.
- Plot the percentage of inhibition against the logarithm of the **YM-60828-d3** concentration and determine the IC50 value using non-linear regression analysis.

Prothrombin Time (PT) Assay

Objective: To assess the effect of **YM-60828-d3** on the extrinsic and common pathways of coagulation.

Materials:

- Citrated human plasma (platelet-poor)
- PT reagent (thromboplastin and calcium chloride)
- **YM-60828-d3** stock solution (in DMSO)
- Coagulometer

Procedure:

- Prepare a series of dilutions of **YM-60828-d3** in saline.
- Pre-warm the citrated plasma and PT reagent to 37°C.
- In a coagulometer cuvette, mix 50 µL of citrated plasma with 10 µL of the **YM-60828-d3** dilution or vehicle control.
- Incubate the mixture at 37°C for 3 minutes.
- Add 100 µL of the pre-warmed PT reagent to the cuvette to initiate clotting.
- The coagulometer will automatically measure the time to clot formation in seconds.
- Perform each measurement in triplicate and calculate the mean clotting time.

- Determine the concentration of **YM-60828-d3** required to double the baseline PT.

Activated Partial Thromboplastin Time (aPTT) Assay

Objective: To evaluate the effect of **YM-60828-d3** on the intrinsic and common pathways of coagulation.

Materials:

- Citrated human plasma (platelet-poor)
- aPTT reagent (containing a contact activator like silica and phospholipids)
- Calcium chloride (CaCl₂) solution (0.025 M)
- **YM-60828-d3** stock solution (in DMSO)
- Coagulometer

Procedure:

- Prepare a series of dilutions of **YM-60828-d3** in saline.
- Pre-warm the citrated plasma, aPTT reagent, and CaCl₂ solution to 37°C.
- In a coagulometer cuvette, mix 50 µL of citrated plasma with 10 µL of the **YM-60828-d3** dilution or vehicle control.
- Add 50 µL of the pre-warmed aPTT reagent to the cuvette.
- Incubate the mixture at 37°C for a specified time (e.g., 3-5 minutes) according to the reagent manufacturer's instructions.
- Add 50 µL of the pre-warmed CaCl₂ solution to initiate clotting.
- The coagulometer will automatically measure the time to clot formation in seconds.
- Perform each measurement in triplicate and calculate the mean clotting time.

- Determine the concentration of **YM-60828-d3** required to double the baseline aPTT.

Rat Venous Thrombosis Model (Stasis-Induced)

Objective: To assess the in vivo antithrombotic efficacy of **YM-60828-d3**.

Materials:

- Male Sprague-Dawley rats (250-300 g)
- Anesthetic (e.g., isoflurane or ketamine/xylazine)
- Surgical instruments
- Suture material
- **YM-60828-d3** formulation for administration (e.g., oral gavage or intravenous infusion)

Procedure:

- Administer **YM-60828-d3** or vehicle control to the rats at predetermined doses and time points before surgery.
- Anesthetize the rat and perform a midline laparotomy to expose the inferior vena cava (IVC).
[9]
- Carefully dissect the IVC free from surrounding tissues.
- Ligate all side branches of a segment of the IVC.[9]
- Induce thrombosis by complete ligation (stasis) of the isolated IVC segment with suture.[9]
[10]
- Close the abdominal incision and allow the rat to recover from anesthesia.
- After a set period (e.g., 4-6 hours), re-anesthetize the rat and excise the thrombosed IVC segment.
- Isolate and weigh the thrombus.

- Calculate the percentage of thrombus inhibition for the **YM-60828-d3** treated groups compared to the vehicle control group.

Rat Arterio-Venous (A-V) Shunt Thrombosis Model

Objective: To evaluate the antithrombotic effect of **YM-60828-d3** under arterial shear conditions.

Materials:

- Male Sprague-Dawley rats (250-300 g)
- Anesthetic
- Polyethylene tubing
- Surgical instruments
- Cotton thread
- **YM-60828-d3** for intravenous infusion

Procedure:

- Anesthetize the rat.
- Expose the left carotid artery and the right jugular vein.
- Cannulate both vessels with polyethylene tubing filled with heparinized saline.
- Connect the arterial and venous cannulas with a piece of polyethylene tubing containing a cotton thread of a known weight.
- Establish blood flow through the shunt.
- Administer a continuous intravenous infusion of **YM-60828-d3** or vehicle control.
- Allow blood to circulate through the shunt for a specified period (e.g., 15-30 minutes).

- Clamp the tubing and remove the cotton thread.
- Weigh the cotton thread to determine the thrombus weight.
- Calculate the ID50 value, the dose of **YM-60828-d3** that reduces thrombus weight by 50% compared to the control group.

This technical guide provides a comprehensive resource for researchers working with **YM-60828-d3**. The provided data, pathways, and detailed protocols should facilitate the design and execution of experiments to further elucidate the role of this potent Factor Xa inhibitor in the coagulation cascade and its potential as an antithrombotic agent.

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- To cite this document: BenchChem. [YM-60828-d3: A Technical Guide to its Role in Coagulation Cascade Research]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12420488#ym-60828-d3-role-in-coagulation-cascade-research]

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